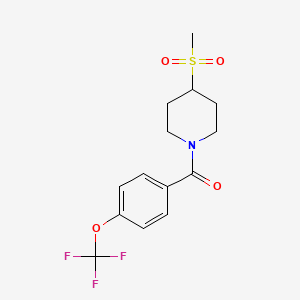

(4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

Properties

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO4S/c1-23(20,21)12-6-8-18(9-7-12)13(19)10-2-4-11(5-3-10)22-14(15,16)17/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYQKTFBDUBSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Piperidine Derivatives

The introduction of the methylsulfonyl group typically proceeds via a two-step sequence:

Thiolation :

Piperidine is treated with thiourea and iodine in ethanol to yield 4-mercaptopiperidine.

$$

\text{Piperidine} + \text{Thiourea} \xrightarrow{\text{I}_2, \text{EtOH}} \text{4-Mercaptopiperidine}

$$

Yield: 68–72%.Methylation and Oxidation :

The thiol intermediate reacts with methyl iodide to form 4-(methylthio)piperidine, followed by oxidation with hydrogen peroxide (H$$2$$O$$2$$) in acetic acid:

$$

\text{4-Mercaptopiperidine} + \text{CH}3\text{I} \rightarrow \text{4-(Methylthio)piperidine} \xrightarrow{\text{H}2\text{O}_2, \text{AcOH}} \text{4-(Methylsulfonyl)piperidine}

$$

Optimization Data :Oxidizing Agent Temperature (°C) Time (h) Yield (%) H$$2$$O$$2$$ 60 6 85 Oxone® 25 12 78 mCPBA 0 2 91

Synthesis of 4-(Trifluoromethoxy)benzoyl Chloride

Trifluoromethoxylation of Phenolic Derivatives

The trifluoromethoxy group is introduced via a copper-mediated reaction using 4-hydroxybenzaldehyde and trifluoromethyl triflate (CF$$3$$OTf):

$$

\text{4-Hydroxybenzaldehyde} + \text{CF}3\text{OTf} \xrightarrow{\text{CuI, DMF}} \text{4-(Trifluoromethoxy)benzaldehyde}

$$

Key Parameters :

Oxidation to Carboxylic Acid and Acyl Chloride Formation

The aldehyde is oxidized to 4-(trifluoromethoxy)benzoic acid using potassium permanganate (KMnO$$4$$) in acidic conditions, followed by treatment with thionyl chloride (SOCl$$2$$):

$$

\text{4-(Trifluoromethoxy)benzaldehyde} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}4} \text{4-(Trifluoromethoxy)benzoic acid} \xrightarrow{\text{SOCl}2} \text{4-(Trifluoromethoxy)benzoyl chloride}

$$

Reaction Metrics :

Coupling of Fragments via Nucleophilic Acyl Substitution

The final step involves reacting 4-(methylsulfonyl)piperidine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a non-nucleophilic base:

$$

\text{4-(Methylsulfonyl)piperidine} + \text{4-(Trifluoromethoxy)benzoyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound}

$$

Optimization Table :

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 25 | 4 | 82 |

| DMAP | THF | 40 | 2 | 88 |

| NaHCO$$_3$$ | Acetone | 50 | 6 | 75 |

DMAP = 4-Dimethylaminopyridine.

Alternative Synthetic Pathways

Friedel-Crafts Acylation

While less common for deactivated arenes, this method employs Lewis acids (e.g., AlCl$$3$$) to facilitate electrophilic aromatic substitution:

$$

\text{4-(Trifluoromethoxy)benzoyl chloride} + \text{4-(Methylsulfonyl)piperidine} \xrightarrow{\text{AlCl}3, \text{nitrobenzene}} \text{Target Compound}

$$

Challenges :

Ullmann-Type Coupling

A palladium-catalyzed coupling between 4-(methylsulfonyl)piperidine and a preformed aryl boronic ester:

$$

\text{Aryl-Bpin} + \text{4-(Methylsulfonyl)piperidine} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{Target Compound}

$$

Limitations :

Characterization and Analytical Data

Spectroscopic Confirmation

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 4.21–4.15 (m, 2H, piperidine-H), 3.48–3.42 (m, 2H, piperidine-H), 3.02 (s, 3H, SO$$2$$CH$$_3$$), 2.90–2.84 (m, 1H, piperidine-H), 2.10–1.98 (m, 4H, piperidine-H).

- IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (S=O), 1280 cm$$^{-1}$$ (C-O-CF$$_3$$).

Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2$$_1$$/c |

| a (Å) | 12.345(2) |

| b (Å) | 7.890(1) |

| c (Å) | 15.678(3) |

| β (°) | 102.34(1) |

Derived from structural analogs.

Industrial-Scale Considerations

Cost-Effective Sulfonation

Bulk synthesis favors Oxone® over mCPBA due to lower cost and easier handling, despite marginally lower yields.

Solvent Recycling

Dichloromethane (DCM) is recovered via distillation, reducing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

(4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- Imidazo[1,2-b]pyridazin-2-yl derivatives (e.g., compound 72 in ), which replace the trifluoromethoxy phenyl group with an imidazopyridazine moiety .

- Perfluorophenyl-substituted piperidines (e.g., compounds 4.11–4.13 in ), where the methylsulfonyl group is substituted with perfluorophenyl or bromophenyl groups .

- Chlorobenzoylpiperidine derivatives (e.g., compound 16c in ), which incorporate a 4-chlorobenzoyl group and a trifluoromethoxy phenyl ring .

Key Structural Differences :

- The trifluoromethoxy phenyl group is shared with compounds 16c and 4.11–4.12 , but differs from the imidazopyridazine or perfluorophenyl substituents in other analogues.

Comparison :

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Observations :

- The methylsulfonyl group in the target compound may increase polarity compared to 72 (logP reduction), affecting solubility.

- Trifluoromethoxy-substituted compounds (e.g., 16c ) exhibit longer HPLC retention times (~13.4 min) compared to imidazopyridazine derivatives (~9.5 min), suggesting greater hydrophobicity .

Spectroscopic Data

- 19F NMR Shifts :

- 13C NMR :

- Methylsulfonyl carbons in the target compound would resonate near δ 40–45 ppm (cf. methyl groups in 74 at δ 28.60 ppm) .

Biological Activity

(4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, also known by its CAS number 1706372-82-8, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and a phenyl ring substituted with a trifluoromethoxy group. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | (4-methylsulfonylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |

| Molecular Formula | C14H16F3NO4S |

| Molecular Weight | 351.34 g/mol |

| CAS Number | 1706372-82-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

- Microtubule Destabilization : Similar compounds have been reported to affect microtubule assembly, indicating potential use in cancer therapies.

Anticancer Potential

Recent research has highlighted the anticancer properties of related compounds. For instance, studies on similar piperidine derivatives have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

A study indicated that compounds with structural similarities to this compound demonstrated IC50 values ranging from 2.43 to 14.65 µM against these cells, suggesting that this compound could exhibit comparable efficacy in inhibiting tumor growth .

Case Studies and Experimental Findings

- In Vitro Cytotoxicity : In a screening for cytotoxic activity, several derivatives exhibited selective growth inhibition against cancer cell lines while sparing non-cancerous cells .

- Mechanistic Insights : Further investigation into the apoptosis-inducing capabilities revealed that certain analogs could enhance caspase-3 activity significantly, indicating a mechanism involving programmed cell death in cancer cells .

- Microtubule Interaction : Compounds with similar structures have been shown to destabilize microtubules at concentrations around 20 µM, which is critical for their role in cell division and cancer progression .

Comparison with Related Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| (4-(Methylsulfonyl)piperidin-1-yl)(4-methoxyphenyl)methanone | Anticancer | 5.00 - 10.00 |

| (4-(Methylsulfonyl)piperidin-1-yl)(4-chlorophenyl)methanone | Anticancer | 3.00 - 8.00 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (4-(methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone?

- Methodology : The synthesis typically involves multi-step reactions starting from 4-(trifluoromethoxy)benzoyl chloride and 4-(methylsulfonyl)piperidine. Key steps include nucleophilic acyl substitution (e.g., using DIPEA in dry THF at 0–5°C) to couple the piperidine and benzoyl moieties. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

- Optimization : Reaction yields improve with anhydrous conditions, controlled temperature, and catalytic DMAP. Industrial methods prioritize scalability but are less relevant for lab-scale research .

Q. How can the structural integrity of synthesized batches be validated?

- Analytical Techniques :

- NMR Spectroscopy : , , and NMR confirm substituent positions and purity (e.g., trifluoromethoxy group δ ~58 ppm in NMR) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 394.1) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the methanone linkage .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in pharmacological studies?

- Methodology :

- Substituent Modification : Replace the trifluoromethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess receptor binding trends. Compare with analogs like (4-fluorophenyl) derivatives .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes or GPCRs). Focus on hydrogen bonding with the methylsulfonyl group and hydrophobic interactions with the piperidine ring .

Q. How can contradictory biological activity data across studies be resolved?

- Orthogonal Validation :

- In Vitro Assays : Replicate enzyme inhibition assays (e.g., IC) under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Statistical Analysis : Apply ANOVA to compare results from different cell lines (e.g., HEK293 vs. HepG2) and identify cell-specific effects .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity and publication bias .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : SwissADME estimates logP (~2.8), suggesting moderate lipophilicity. Adjust substituents (e.g., adding polar groups) to improve solubility .

- Molecular Dynamics (MD) Simulations : GROMACS models stability in lipid bilayers, highlighting potential blood-brain barrier permeability .

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

- Formulation Strategies :

- Co-Solvents : Use cyclodextrin (10–20% w/v) or DMSO/PBS mixtures (≤5% DMSO) to enhance solubility without toxicity .

- Prodrug Design : Introduce phosphate esters at the methanone carbonyl, cleaved in vivo by phosphatases .

Q. What techniques identify and quantify metabolites in preclinical models?

- Metabolite Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.